REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[O:11][CH2:12][CH2:13][CH2:14]O)[CH:4]=[CH:3][CH:2]=1.[Cl-:16].C(=O)([O-])[O-].[K+].[K+]>C1C=CC=CC=1>[Cl:16][CH2:14][CH2:13][CH2:12][O:11][C:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:10]=1[N:1]=[CH:2][CH:3]=[CH:4]2 |f:2.3.4|
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Name
|
|
Quantity
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32 g
|
Type
|
reactant
|
Smiles
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N1=CC=CC2=CC=CC(=C12)OCCCO
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Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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300 mL
|
Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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DISSOLUTION
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Details
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The gummy residue was dissolved in chlorofrom
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Type
|
EXTRACTION
|
Details
|
extracted with the potassium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The chloroform layer was dried over anhydrous sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
solvent removed
|
Type
|
CUSTOM
|
Details
|
to give a dark mass which
|
Type
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CUSTOM
|
Details
|
crystallized
|
Type
|
ADDITION
|
Details
|
The mass was treated with 500 ml of boiling hexane
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Type
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CUSTOM
|
Details
|
The hexane layer was decanted off from insoluble oil
|
Type
|
CUSTOM
|
Details
|
A white solid crystallized
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
The solid was dried in vacuo at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to give 26.69 g (76.2%) of white, crystalline solid, m.p. 69°-71° C.
|
Name
|
|
Type
|
|
Smiles
|
ClCCCOC=1C=CC=C2C=CC=NC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |